7-Ethoxybenzofuran-2-carboxylic acid
Overview
Description
7-Ethoxybenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 206559-61-7 . It has a molecular weight of 206.2 . The IUPAC name for this compound is 7-ethoxy-1-benzofuran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 7-Ethoxybenzofuran-2-carboxylic acid is 1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
7-Ethoxybenzofuran-2-carboxylic acid has a density of 1.3±0.1 g/cm^3 . Its boiling point is 361.4±22.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.1±3.0 kJ/mol . The flash point is 172.4±22.3 °C . The index of refraction is 1.602 . The molar refractivity is 54.6±0.3 cm^3 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
Synthetic Applications
Synthesis of Heterocyclic Compounds
7-Ethoxybenzofuran-2-carboxylic acid is used in the synthesis of various heterocyclic compounds. For instance, it's involved in the waste-free synthesis of condensed heterocyclic compounds like isocoumarin derivatives, exhibiting properties like solid-state fluorescence (Shimizu et al., 2009). It also plays a role in forming novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, useful in spectroscopy (Jiang et al., 2012).
Synthesis of Antimicrobial Agents
The acid is used in synthesizing pyridine derivatives with potential antimicrobial properties. This involves the preparation of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives (Patel et al., 2011).
Preparation of Aromatic Carboxylic Acids
It is also utilized in methods for synthesizing hydroxybenzoic and hydroxynaphthoic acids, demonstrating a broad range of practical applications (Suerbaev et al., 2015).
Chemical Analysis and Properties
Study of Hydrogen-Bonding Behavior
Research has been conducted on the hydrogen-bonding behavior of ortho substituted benzoic acids, including 7-ethoxybenzofuran-2-carboxylic acid, using IR spectroscopy. This study provides insights into the molecular interactions in both solid and liquid states (Wang Yan, 1992).
Development of Proton Shuttles
The acid has been explored as a proton shuttle for the selective functionalization of indole C-H bonds, showing its potential in organic synthesis (Pi et al., 2018).
Reduction of Hydroxyaromatic Carboxylic Acids
It is also involved in the reduction of hydroxyaromatic carboxylic acids through ethoxycarbonyl derivatives, a process that is important in organic synthesis (Minami & Kijima, 1979).
Medicinal Chemistry and Pharmacology
Synthesis of Analgesic Agents
The acid is used in synthesizing 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids, which exhibit analgesic properties. This highlights its role in the development of pain-relief medication (Boyle et al., 1986).
Synthesis of Antiallergic Agents
The acid contributes to the synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, showing potential antiallergic activities comparable to established treatments (Wade et al., 1983).
Safety And Hazards
7-Ethoxybenzofuran-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
7-ethoxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVZIUEXPTEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352958 | |
Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxybenzofuran-2-carboxylic acid | |
CAS RN |
206559-61-7 | |
Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206559-61-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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